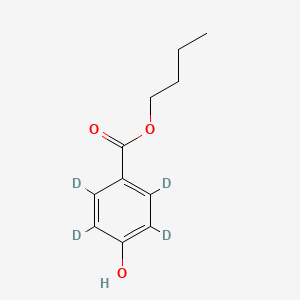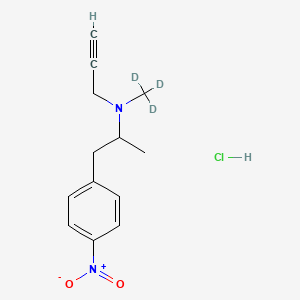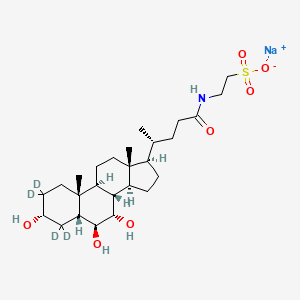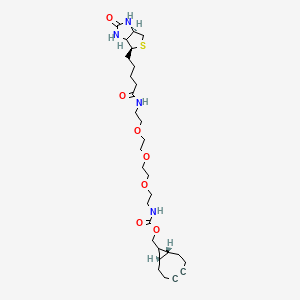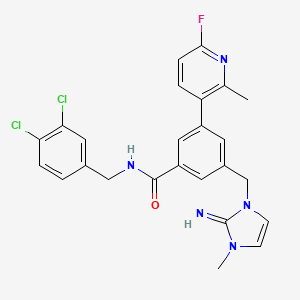
Benfotiamine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benfotiamine-d5 is a deuterated form of benfotiamine, a synthetic derivative of thiamine (vitamin B1). It is a fat-soluble compound that is more bioavailable than thiamine itself. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine, as the deuterium atoms can be traced more easily in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benfotiamine-d5 involves the synthesis of benfotiamine followed by the incorporation of deuterium atoms. The general synthetic route includes:
Starting Material: Thiamine hydrochloride.
Acylation: Thiamine hydrochloride is acylated with benzoyl chloride to form S-benzoylthiamine.
Phosphorylation: S-benzoylthiamine is then phosphorylated to form benfotiamine.
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Acylation and Phosphorylation: Using industrial reactors to carry out the acylation and phosphorylation reactions.
Purification: The product is purified using crystallization and filtration techniques.
Deuteration: Deuterium exchange is performed in specialized reactors to ensure high incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Benfotiamine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced back to thiamine or its derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides and anhydrides are used in the presence of bases like pyridine.
Major Products
Oxidation Products: Thiamine disulfide derivatives.
Reduction Products: Thiamine and its reduced derivatives.
Substitution Products: Various acylated thiamine derivatives.
科学研究应用
Benfotiamine-d5 is used in a wide range of scientific research applications:
Chemistry: Studying the metabolic pathways and stability of benfotiamine.
Biology: Investigating the bioavailability and distribution of benfotiamine in biological systems.
Medicine: Researching the therapeutic effects of benfotiamine in treating diabetic complications and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
作用机制
Benfotiamine-d5 exerts its effects by increasing the levels of thiamine diphosphate in tissues. Thiamine diphosphate is a cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing transketolase activity, this compound helps in reducing the formation of advanced glycation end products, which are implicated in diabetic complications. The deuterium atoms in this compound allow for precise tracking of its metabolic pathways and interactions in the body.
相似化合物的比较
Similar Compounds
Thiamine (Vitamin B1): The natural form of the vitamin.
Sulbutiamine: A synthetic derivative of thiamine with higher bioavailability.
Fursultiamine: Another synthetic thiamine derivative used for its neuroprotective effects.
Uniqueness of Benfotiamine-d5
This compound is unique due to its deuterium atoms, which make it an excellent tool for tracing and studying the pharmacokinetics and metabolic pathways of benfotiamine. Its higher bioavailability and ability to enhance transketolase activity make it a valuable compound in scientific research and therapeutic applications.
属性
分子式 |
C19H23N4O6PS |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChI 键 |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H] |
规范 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


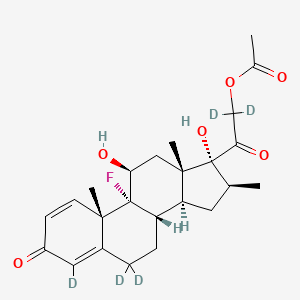
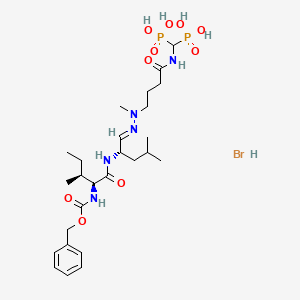
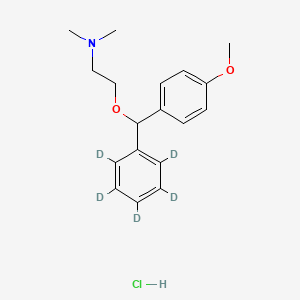
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
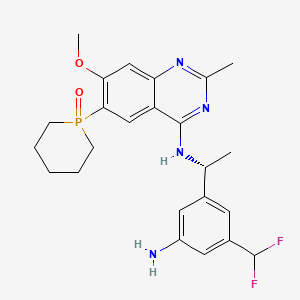
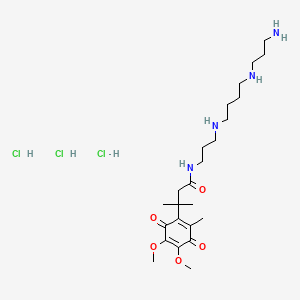


![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
